molecular formula C17H17NO4 B589315 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 CAS No. 1794942-05-4

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7

Cat. No.: B589315
CAS No.: 1794942-05-4
M. Wt: 306.369
InChI Key: AEPOJXVSQUFPCK-YSNNITQRSA-N
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Description

Molecular and Structural Similarities

Both deuterated and non-deuterated forms share identical covalent frameworks, including:

  • Pyrrolidinedione core : Identical bond lengths (C=O: ~1.21 Å, C-N: ~1.34 Å) and ring conformation.
  • Naphthalenyloxy group : Retention of planarity and π-π stacking capabilities.

Key Differences

Property Non-deuterated Form Deuterated Form
Molecular weight 299.32 g/mol 306.36 g/mol
C-H bond vibrational modes 2900–3100 cm⁻¹ (IR) 2100–2200 cm⁻¹ (C-D stretches)
Boiling point ~450°C (estimated) ~452°C (slight increase)
Solubility in D₂O 0.2 mg/mL 0.18 mg/mL (isotope effect)

Isotopic Effects

  • Kinetic isotope effects (KIE) : Deuterium substitution reduces reaction rates in bond-breaking steps (e.g., C-D vs. C-H cleavage).
  • Spectroscopic differences : NMR spectra show absence of proton signals at deuterated positions (e.g., ¹H NMR: δ 7.2–8.1 ppm for naphthalene protons in non-deuterated form).

Properties

CAS No.

1794942-05-4

Molecular Formula

C17H17NO4

Molecular Weight

306.369

IUPAC Name

1-[1,1,2,3,3-pentadeuterio-3-(2,3-dideuterionaphthalen-1-yl)oxy-2-hydroxypropyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H17NO4/c19-13(10-18-16(20)8-9-17(18)21)11-22-15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,19H,8-11H2/i3D,7D,10D2,11D2,13D

InChI Key

AEPOJXVSQUFPCK-YSNNITQRSA-N

SMILES

C1CC(=O)N(C1=O)CC(COC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Route 1: Deuteration of the Parent Compound

The parent molecule, 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione , is synthesized first, followed by selective deuteration:

Step 1: Synthesis of the Parent Compound

  • Etherification :

    • 1-Naphthol reacts with epichlorohydrin in a Williamson ether synthesis to form 3-(1-naphthalenyloxy)propane-1,2-diol .

    • Conditions : NaOH (aq.), 60°C, 12 h. Yield: ~78%.

  • Alkylation of Pyrrolidinedione :

    • The diol intermediate undergoes nucleophilic substitution with pyrrolidinedione using a coupling agent (e.g., DCC/DMAP).

    • Conditions : Dichloromethane, RT, 24 h. Yield: ~65%.

Step 2: Selective Deuteration

  • Hydroxypropyl Chain Deuteration :

    • The hydroxyl group is protected (e.g., TBSCl), followed by deuterium exchange at C-2 and C-3 using D2O\text{D}_2\text{O} under acidic conditions (HCl/DCl).

    • Conditions : 0.1 M DCl in D2O\text{D}_2\text{O}, 50°C, 48 h. Isotopic purity: >98%.

  • Naphthalene Ring Deuteration :

    • Catalytic deuteration with D2\text{D}_2 gas and Pd/C in deuterated solvent (e.g., CD3OD\text{CD}_3\text{OD}).

Table 1: Key Reaction Parameters for Deuteration

StepReagents/ConditionsIsotopic PurityYield (%)
Hydroxypropyl DeuterationD2O\text{D}_2\text{O}, HCl, 50°C98%85
Naphthalene DeuterationD2\text{D}_2, Pd/C, CD3OD\text{CD}_3\text{OD}95%78

Route 2: Direct Synthesis from Deuterated Precursors

This approach uses pre-deuterated building blocks to streamline the process:

  • Deuterated Epichlorohydrin (C3H3D3ClO\text{C}_3\text{H}_3\text{D}_3\text{ClO}) Synthesis :

    • Epichlorohydrin is treated with D2O\text{D}_2\text{O} under basic conditions to replace hydrogens at the C-1 and C-2 positions.

  • Etherification with 1-Naphthol :

    • Reaction of deuterated epichlorohydrin with 1-naphthol yields 3-(1-naphthalenyloxy)-1,2-dideuteriopropane-1,2-diol .

  • Coupling with Pyrrolidinedione :

    • Similar alkylation as in Route 1, with optimized conditions to preserve deuterium labels.

Advantages :

  • Higher overall isotopic purity (99.5%) due to reduced post-synthetic modifications.

  • Fewer purification steps compared to Route 1.

Analytical Validation and Challenges

Characterization Techniques

  • NMR Spectroscopy : 1H^1\text{H}-NMR confirms deuterium incorporation by absence of proton signals at C-2 and C-3.

  • Mass Spectrometry : High-resolution MS validates molecular formula (C17H10D7NO4\text{C}_{17}\text{H}_{10}\text{D}_7\text{NO}_4) and isotopic distribution.

Common Pitfalls

  • Isotopic Scrambling : Acidic or high-temperature conditions may cause deuterium migration, necessitating strict pH and temperature control.

  • Byproduct Formation : Incomplete etherification leads to diol impurities, requiring column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Considerations

Custom synthesis of this compound (as noted in Search Result) involves:

  • Regulatory Compliance : Adherence to controlled substance guidelines due to its potential use in pharmaceutical research.

  • Scale-Up Challenges :

    • Deuterated reagents (e.g., D2O\text{D}_2\text{O}) are cost-prohibitive at large scales, favoring Route 2 for economic viability.

    • Continuous flow systems improve yield and reduce reaction times for etherification steps .

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the naphthalenyloxy group yields a naphthalenyl derivative .

Scientific Research Applications

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7 involves its interaction with specific molecular targets. The hydroxy and naphthalenyloxy groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The deuterium labeling enhances the compound’s stability and allows for precise tracking in analytical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Parent Compound: 1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione
  • Molecular Formula: C₁₇H₁₇NO₄
  • Molecular Weight : 299.32 g/mol
  • Key Differences: Lacks deuterium atoms, making it less stable in metabolic studies. Used as a reference standard for propranolol impurity profiling .
2.1.2 Propranolol-d7 (Deuterated Propranolol)
  • Molecular Formula: C₁₆H₁₅D₇NO₂
  • Molecular Weight : 284.38 g/mol
  • Key Differences : Retains the β-blocker core structure but lacks the pyrrolidinedione modification. Used to study β-adrenergic receptor interactions rather than metabolic pathways .

Functional Analogs

2.2.1 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
  • Molecular Formula : C₂₆H₂₈N₂O₃
  • Molecular Weight : 416.51 g/mol
  • Key Differences: Features a piperidin-4-ol and quinoline group instead of pyrrolidinedione. Acts as a selective 5-HT₁F receptor antagonist (Ki = 11 nM) with minimal cross-reactivity to 5-HT₁A or 5-HT₂B receptors . Unlike the deuterated pyrrolidinedione, this compound is used in serotonin receptor modulation and beta-cell survival studies .
2.2.2 Calhex-231
  • Molecular Formula : C₂₁H₂₂N₂O
  • Molecular Weight : 318.41 g/mol
  • Key Differences: A calcium-sensing receptor antagonist with a naphthylethylaminomethyl-indole structure. Shares the naphthalene moiety but diverges in functional groups and targets .

Isotope-Labeled Analogs

2.3.1 rac 4-Hydroxy Propranolol-d7 β-D-Glucuronide
  • Molecular Formula: C₂₂H₂₂D₇NO₉
  • Molecular Weight : 458.51 g/mol
  • Key Differences: A glucuronidated metabolite of propranolol-d7, used to study phase II metabolism. Larger molecular weight due to the glucuronic acid moiety .
2.3.2 5-Hydroxy Propranolol-d5
  • Molecular Formula: C₁₆H₁₆D₅NO₃
  • Molecular Weight : 280.37 g/mol
  • Key Differences : Deuterated at five positions, this metabolite is used for oxidative metabolism studies, contrasting with the pyrrolidinedione-d7’s focus on secondary metabolites .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Pyrrolidinedione-d7 C₁₇H₁₀D₇NO₄ 306.36 Naphthalenyloxy, pyrrolidinedione Metabolic profiling, isotope studies
Parent Pyrrolidinedione C₁₇H₁₇NO₄ 299.32 Naphthalenyloxy, pyrrolidinedione Propranolol impurity standard
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol C₂₆H₂₈N₂O₃ 416.51 Quinoline, piperidin-4-ol 5-HT₁F antagonism
Calhex-231 C₂₁H₂₂N₂O 318.41 Naphthylethylaminomethyl-indole Calcium receptor modulation

Table 2: Pharmacological Activity Comparison

Compound Name Target Receptor Ki/EC₅₀ (nM) Selectivity Profile
Pyrrolidinedione-d7 N/A (Metabolite) N/A N/A
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 5-HT₁F 11 (Ki) >30-fold selectivity over 5-HT₁A/2B
Propranolol-d7 β-adrenergic ~10 (Ki) Non-selective β-blocker
Calhex-231 Calcium-sensing receptor 25 (Ki) High specificity for CaSR

Key Research Findings

  • Deuterium Effects: The deuterium in pyrrolidinedione-d7 reduces metabolic degradation rates compared to its non-deuterated counterpart, enhancing its utility in long-term metabolic tracking .
  • 5-HT₁F Antagonist Specificity: The quinoline-piperidine analog exhibits 47 nM Ki at 5-HT₁F, with negligible activity at other serotonin receptors, making it superior for neuroendocrine studies compared to broad-spectrum compounds .
  • Regulatory Compliance : Pyrrolidinedione-d7 meets FDA guidelines for use as a secondary reference standard in pharmaceutical impurity testing .

Biological Activity

1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7, also known as a deuterated derivative of a pyrrolidine compound, has garnered attention due to its potential biological activity. This compound is primarily studied within the context of pharmacology and medicinal chemistry, particularly as an intermediate in the synthesis of metabolites related to other pharmaceutical agents, such as propranolol.

  • Molecular Formula : C17H17NO4
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 345931-85-3
  • Appearance : Pale yellow solid
  • Melting Point : 144-146°C
  • Solubility : Slightly soluble in DMSO and methanol
  • Storage Conditions : Recommended storage at -20°C under inert atmosphere

Biological Activity

The biological activity of this compound is primarily linked to its role as a metabolite and its interactions with biological systems. The following sections detail relevant findings from various studies.

  • Receptor Interaction : The compound is thought to interact with various receptors in the central nervous system, particularly those associated with neurotransmitter modulation. Research indicates that it may act as a ligand for histamine H3 receptors, which are involved in regulating neurotransmitter release and could influence conditions such as sleep disorders and cognitive function .
  • Pharmacokinetics : Studies on the pharmacokinetics of similar compounds suggest that the naphthalene moiety can enhance lipophilicity, potentially leading to improved blood-brain barrier penetration. This characteristic is crucial for compounds targeting CNS disorders .

Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of related pyrrolidine derivatives found that compounds with similar structures exhibited anxiolytic and antidepressant-like effects in animal models. These effects were attributed to modulation of serotonin and norepinephrine pathways, suggesting potential therapeutic applications for mood disorders .

Study 2: Synthesis and Metabolism

Research focused on the synthesis of metabolites from propranolol highlighted the importance of this compound as an intermediate. This study emphasized its role in metabolic pathways that could influence drug efficacy and safety profiles .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget ReceptorReference
This compoundPotential anxiolyticHistamine H3 receptor
PropranololBeta-blockerBeta adrenergic
Other Pyrrolidine DerivativesAntidepressant-likeSerotonin receptors

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7
Reactant of Route 2
Reactant of Route 2
1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7

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